(1-Benzofuran-3-ylmethyl)methylamine hydrochloride
Overview
Description
(1-Benzofuran-3-ylmethyl)methylamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. . This compound is characterized by the presence of a benzofuran ring fused to a methylamine group, which is further stabilized by the addition of hydrochloride.
Preparation Methods
The synthesis of (1-Benzofuran-3-ylmethyl)methylamine hydrochloride typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Attachment of Methylamine Group: The methylamine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran ring is replaced by the methylamine group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
(1-Benzofuran-3-ylmethyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Benzofuran-3-ylmethyl)methylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in studies investigating the biological activities of benzofuran derivatives, including their effects on various cellular pathways and targets.
Industrial Applications: The compound is utilized in the synthesis of other benzofuran derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Benzofuran-3-ylmethyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(1-Benzofuran-3-ylmethyl)methylamine hydrochloride can be compared with other benzofuran derivatives, such as:
(1-Benzofuran-2-ylmethyl)methylamine Hydrochloride: This compound has a similar structure but with the methylamine group attached at a different position on the benzofuran ring.
(1-Benzofuran-3-ylmethyl)ethylamine Hydrochloride: This compound has an ethylamine group instead of a methylamine group, which may result in different biological activities and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1-benzofuran-3-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-11-6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,7,11H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLPHXNMXUVAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=COC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401425-23-7 | |
Record name | 3-Benzofuranmethanamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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